molecular formula C19H23N3O5S B5569407 2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5569407
M. Wt: 405.5 g/mol
InChI Key: VFERLSXONHGTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.13584202 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamide-based compounds, including those with isoxazole and isoquinoline moieties, have been extensively studied for their broad range of pharmacological activities. These activities include antibacterial, anti-neuropathic pain, antitumor, and many others, demonstrating the significant potential of these compounds in drug development. The general structure of sulfonamides allows for the incorporation of various organic compounds, leading to a considerable diversity of sulfonamide hybrids with potential therapeutic applications. Recent advances have focused on designing and developing hybrids containing isoquinoline, among other scaffolds, highlighting the ongoing interest in exploring the biological activities of these compounds (Ghomashi et al., 2022).

Catalytic Applications and Synthesis Methods

Isoquinoline derivatives have been synthesized through various innovative methods, including one-pot three-component synthesis approaches. These methods utilize catalytic amounts of nanocatalysts, such as superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid, to facilitate the synthesis process, indicating the potential for efficient and scalable production of isoquinoline compounds for further research and development applications (Maleki, 2014).

Antimicrobial and Antifungal Activities

Isoquinoline alkaloids isolated from natural sources have demonstrated significant antimicrobial and antifungal activities. Compounds such as those derived from Litsea cubeba have shown potent activity against bacteria like S. aureus and fungi, indicating the potential of isoquinoline derivatives in addressing drug-resistant infections and contributing to the development of new antimicrobial agents (Zhang et al., 2012).

Environmental Degradation of Pharmaceuticals

Interestingly, research has also explored the environmental degradation pathways of sulfonamide antibiotics, revealing novel microbial strategies for eliminating these compounds. Studies on Microbacterium sp. strain BR1 have uncovered a unique degradation pathway initiated by ipso-hydroxylation, followed by fragmentation of the sulfonamide antibiotics. This process results in the elimination of sulfonamide residues from the environment, highlighting the ecological relevance of researching isoquinoline and sulfonamide derivatives (Ricken et al., 2013).

Properties

IUPAC Name

[7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]-(1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-13-16-3-2-8-22(16)28(24,25)17-5-4-14-6-9-21(12-15(14)11-17)19(23)18-7-10-27-20-18/h4-5,7,10-11,16H,2-3,6,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFERLSXONHGTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1S(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C4=NOC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.